Laccaridione A Laccaridione A Laccaridione A is an organic heterotricyclic compound that is 1H-benzo[g]isochromene-8,9-dione substituted by a hydroxy group at position 10, methoxy groups at positions 1 and 7 and a 4-methylhex-2-en-2-yl group at position 3. Isolated from the stem of the fruiting bodies of the basidiomycete strain Laccaria amethystea, it exhibits inhibitory activity against proteases. It has a role as a metabolite and a protease inhibitor. It is a member of isochromenes, an organic heterotricyclic compound, a member of phenols, a member of orthoquinones, a cyclic acetal and an enol ether.
Brand Name: Vulcanchem
CAS No.: 320369-80-0
VCID: VC1827993
InChI: InChI=1S/C22H24O6/c1-6-11(2)7-12(3)15-9-14-8-13-10-16(26-4)19(23)21(25)17(13)20(24)18(14)22(27-5)28-15/h7-11,22,24H,6H2,1-5H3/b12-7+
SMILES: CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O
Molecular Formula: C22H24O6
Molecular Weight: 384.4 g/mol

Laccaridione A

CAS No.: 320369-80-0

Cat. No.: VC1827993

Molecular Formula: C22H24O6

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Laccaridione A - 320369-80-0

Specification

CAS No. 320369-80-0
Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
IUPAC Name 10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione
Standard InChI InChI=1S/C22H24O6/c1-6-11(2)7-12(3)15-9-14-8-13-10-16(26-4)19(23)21(25)17(13)20(24)18(14)22(27-5)28-15/h7-11,22,24H,6H2,1-5H3/b12-7+
Standard InChI Key FBVTWLBYMYCVOT-KPKJPENVSA-N
Isomeric SMILES CCC(C)/C=C(\C)/C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O
SMILES CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O
Canonical SMILES CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

Introduction

Chemical Identity and Structural Characteristics

Laccaridione A is classified as an organic heterotricyclic compound, specifically a 1H-benzo[g]isochromene-8,9-dione derivative. The compound features distinctive substitution patterns, including a hydroxy group at position 10, methoxy groups at positions 1 and 7, and a 4-methylhex-2-en-2-yl group at position 3 . This unique structural arrangement contributes to its specific biological properties and potential applications in medicinal chemistry and related fields.

Chemical Properties

Laccaridione A possesses several key chemical characteristics that define its behavior and interactions in biological systems. The compound has been thoroughly characterized using various analytical techniques, with its fundamental properties summarized in Table 1.

Table 1: Key Chemical Properties of Laccaridione A

PropertyValue
Molecular FormulaC₂₂H₂₄O₆
Molecular Weight384.4 g/mol
CAS Registry Number320369-80-0
Chemical ClassificationIsochromene derivative, Heterotricyclic compound, Phenol, Orthoquinone, Cyclic acetal, Enol ether
Physical StateNot specified in available sources
Creation Date (PubChem)October 25, 2006
Modification Date (PubChem)February 22, 2025

The molecular structure of Laccaridione A incorporates several functional groups that contribute to its reactivity and biological profile. The compound contains both phenolic and quinone moieties, which are known to participate in various biochemical processes including electron transfer reactions and interactions with biomolecules .

Natural Source and Isolation

Biological Origin

Laccaridione A has been isolated from a specific natural source, providing insights into its ecological role and potential applications. The compound was originally isolated from the stem of the fruiting bodies of the basidiomycete strain Laccaria amethystea, a purple mushroom species . This finding suggests that Laccaridione A may play a role in the defense mechanisms or other biological functions of this fungal species.

Structural Comparison with Related Compounds

Laccaridione Family

Laccaridione A belongs to a family of structurally related compounds, with Laccaridione B being the most closely related analog that has been characterized. Table 2 presents a comparative analysis of these two compounds.

Table 2: Structural Comparison between Laccaridione A and Laccaridione B

FeatureLaccaridione ALaccaridione B
Molecular FormulaC₂₂H₂₄O₆C₂₃H₂₆O₆
Molecular Weight384.4 g/mol398.4 g/mol
Position 1Methoxy groupEthoxy group
Position 7Methoxy groupMethoxy group
Position 10Hydroxy groupHydroxy group
Position 34-methylhex-2-en-2-yl group4-methylhex-2-en-2-yl group
CAS Number320369-80-0320369-81-1

The primary structural difference between Laccaridione A and B is the substitution at position 1, where Laccaridione A has a methoxy group while Laccaridione B features an ethoxy group . This subtle structural difference might contribute to the potential variations in their biological activities and pharmacokinetic properties.

Research Applications and Future Directions

Research Challenges and Opportunities

Several challenges and opportunities exist in the further research of Laccaridione A:

  • Scale-up Synthesis: Natural sources often provide limited quantities of bioactive compounds. Developing efficient synthetic routes to Laccaridione A would facilitate more extensive biological testing.

  • Structure-Activity Relationship Studies: Synthesis of Laccaridione A analogs with various modifications could help identify the pharmacophore responsible for its biological activities.

  • Mechanism of Action: Detailed studies on the molecular mechanisms underlying the biological activities of Laccaridione A would enhance its potential for drug development.

  • Delivery Systems: Given the complex structure of Laccaridione A, developing appropriate delivery systems might enhance its bioavailability and therapeutic efficacy.

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